3-AZIDOTHIOLANE
Overview
Description
3-AZIDOTHIOLANE is an organic compound that features a five-membered ring containing sulfur and an azide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-AZIDOTHIOLANE typically involves the introduction of an azide group into a tetrahydrothiophene ring. One common method is the nucleophilic substitution reaction where a suitable leaving group, such as a halide, is replaced by an azide ion. This can be achieved using sodium azide or potassium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-AZIDOTHIOLANE undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing other functional groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide or potassium azide in DMSO or acetonitrile.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products:
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of triazoles.
Scientific Research Applications
3-AZIDOTHIOLANE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in bioconjugation techniques, such as click chemistry, to label biomolecules.
Medicine: Potential use in drug discovery and development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-AZIDOTHIOLANE largely depends on its chemical reactivity. The azide group is highly reactive and can participate in various chemical transformations. For example, in click chemistry, the azide group reacts with alkynes to form stable triazole rings, which can be used to link different molecules together. This reactivity makes it a valuable tool in molecular biology and materials science .
Comparison with Similar Compounds
3-Azidothiophene: Similar structure but lacks the tetrahydro ring, making it less stable.
2-Azidotetrahydrothiophene: Positional isomer with different reactivity.
Azidomethylthiophene: Contains an azidomethyl group instead of an azide directly attached to the ring.
Uniqueness: 3-AZIDOTHIOLANE is unique due to the presence of both the azide group and the tetrahydrothiophene ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for a wide range of applications in synthetic chemistry and beyond .
Properties
IUPAC Name |
3-azidothiolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S/c5-7-6-4-1-2-8-3-4/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGTWNUJWHOPNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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